1,6-Dibromo-2,5-dioxaperfluorohexane
Overview
Description
1,6-Dibromo-2,5-dioxaperfluorohexane is a chemical compound with the molecular formula C4Br2F8O2. It is known for its unique structure, which includes two bromine atoms and a perfluorinated ether backbone. This compound is often used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,5-dioxaperfluorohexane can be synthesized through a series of chemical reactions involving the bromination of perfluorinated ethers. The typical synthetic route involves the reaction of a perfluorinated ether with bromine under controlled conditions to introduce the bromine atoms at specific positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dibromo-2,5-dioxaperfluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The bromine atoms can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form new products with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized perfluorinated ethers, while reduction reactions can produce partially or fully de-brominated compounds .
Scientific Research Applications
1,6-Dibromo-2,5-dioxaperfluorohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2,5-dioxaperfluorohexane involves its interaction with specific molecular targets. The bromine atoms and perfluorinated ether backbone allow it to engage in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,6-Dibromo-2,5-dioxaperfluorohexane can be compared with other similar compounds, such as:
- 1,6-Dibromoperfluoro-2,5-dioxahexane
- Perfluoro-1,6-dibromo-2,5-dioxahexane
- Perfluoro-1,6-dibromo-2,6-dioxahexane
These compounds share similar structural features but differ in the positioning of bromine atoms and the length of the perfluorinated ether backbone. The unique combination of bromine atoms and perfluorinated ether backbone in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F8O2/c5-3(11,12)15-1(7,8)2(9,10)16-4(6,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSXACQJCQPNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)Br)(F)F)(OC(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381188 | |
Record name | 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-48-6 | |
Record name | 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 330562-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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